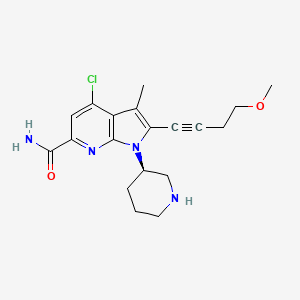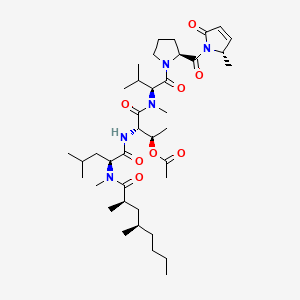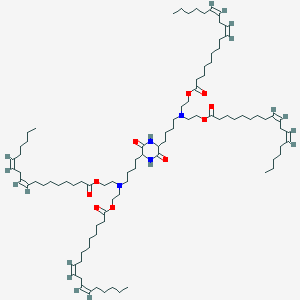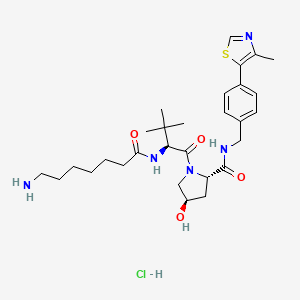
pan-PIM inhibitor 17
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pan-PIM inhibitor 17 is a small-molecule inhibitor targeting the PIM family of serine/threonine kinases, which includes PIM1, PIM2, and PIM3. These kinases are involved in various cellular processes such as cell cycle progression, apoptosis, and metabolism. Overexpression of PIM kinases is often associated with the development of hematological malignancies and solid tumors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pan-PIM inhibitor 17 typically involves multi-step organic synthesis. The process begins with the preparation of the core scaffold, followed by the introduction of various functional groups to enhance its inhibitory activity. Common synthetic routes include:
Formation of the Core Scaffold: This step often involves the use of heterocyclic chemistry to construct the core structure.
Functional Group Introduction: Various functional groups are introduced through reactions such as nucleophilic substitution, palladium-catalyzed coupling reactions, and amide bond formation
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
Pan-PIM inhibitor 17 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the inhibitor’s functional groups, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, enhancing the compound’s stability.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce or modify functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often under basic or acidic conditions
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different inhibitory activities and pharmacokinetic properties .
Aplicaciones Científicas De Investigación
Pan-PIM inhibitor 17 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of PIM kinases in various biochemical pathways.
Biology: Helps in understanding the cellular processes regulated by PIM kinases, such as cell cycle progression and apoptosis.
Medicine: Investigated for its potential therapeutic applications in treating hematological malignancies and solid tumors. .
Industry: Employed in the development of new therapeutic agents targeting PIM kinases
Mecanismo De Acción
Pan-PIM inhibitor 17 exerts its effects by competitively binding to the adenosine triphosphate-binding site of PIM kinases. This inhibits the kinase activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. The primary molecular targets include the Bcl-2 antagonist of cell death, 4EBP1, and p70S6K .
Comparación Con Compuestos Similares
Similar Compounds
INCB053914: Known for its synergistic effects when used in combination with other anticancer agents.
Uniqueness
Pan-PIM inhibitor 17 is unique due to its high selectivity and potency against all three PIM kinase isoforms. Its ability to inhibit multiple PIM kinases simultaneously makes it a valuable tool in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C19H23ClN4O2 |
|---|---|
Peso molecular |
374.9 g/mol |
Nombre IUPAC |
4-chloro-2-(4-methoxybut-1-ynyl)-3-methyl-1-[(3R)-piperidin-3-yl]pyrrolo[2,3-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C19H23ClN4O2/c1-12-16(7-3-4-9-26-2)24(13-6-5-8-22-11-13)19-17(12)14(20)10-15(23-19)18(21)25/h10,13,22H,4-6,8-9,11H2,1-2H3,(H2,21,25)/t13-/m1/s1 |
Clave InChI |
CFSVVPXFKWODBI-CYBMUJFWSA-N |
SMILES isomérico |
CC1=C(N(C2=C1C(=CC(=N2)C(=O)N)Cl)[C@@H]3CCCNC3)C#CCCOC |
SMILES canónico |
CC1=C(N(C2=C1C(=CC(=N2)C(=O)N)Cl)C3CCCNC3)C#CCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S,4R,5S)-2-[(6-amino-5-nitropyrimidin-4-yl)amino]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B11931825.png)
![2-[2-[2-[2-[5-[3,3-Dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B11931837.png)

![(2S)-2-[5-[3-chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid](/img/structure/B11931854.png)


![tert-butyl 2-[2,6-dimethyl-4-[(E)-3-[4-(methylamino)phenyl]-3-oxoprop-1-enyl]phenoxy]-2-methylpropanoate](/img/structure/B11931869.png)
![6-amino-2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-N-(1-amino-1-oxo-3-phenylpropan-2-yl)hexanamide](/img/structure/B11931882.png)
![1-[(1R,2S,4S)-4-[methyl(propan-2-yl)amino]-2-propylcyclohexyl]-3-[[6-(trifluoromethyl)quinazolin-4-yl]amino]pyrrolidin-2-one](/img/structure/B11931888.png)
![2-[1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one](/img/structure/B11931901.png)

![N-{3-[(1S,5S,6S)-3-amino-1-(methoxymethyl)-5-methyl-2-thia-4-azabicyclo[4.1.0]hept-3-en-5-yl]-4,5-difluorophenyl}-5-[(prop-2-yn-1-yl)oxy]pyrazine-2-carboxamide](/img/structure/B11931912.png)
![5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B11931916.png)
